3-ethyl-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a nitrogen-containing heterocyclic compound It belongs to the class of triazolopyridine sulfonamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the triazolopyridine core with sulfonyl chlorides under basic conditions, often using reagents like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. Purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Pharmacology: The compound is studied for its potential to inhibit specific enzymes or receptors, making it a candidate for drug development.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific structural features, such as the presence of the ethyl group and the fluorophenyl moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for research and development .
Properties
Molecular Formula |
C14H13FN4O2S |
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Molecular Weight |
320.34 g/mol |
IUPAC Name |
3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C14H13FN4O2S/c1-2-13-16-17-14-8-7-12(9-19(13)14)22(20,21)18-11-5-3-10(15)4-6-11/h3-9,18H,2H2,1H3 |
InChI Key |
UWEBALGUIXKNBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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